9-hydroxy-9H-fluorene-1-carboxylic Acid
CAS No.: 24018-33-5
Cat. No.: VC16108130
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24018-33-5 |
|---|---|
| Molecular Formula | C14H10O3 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 9-hydroxy-9H-fluorene-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17) |
| Standard InChI Key | NDTKXJOMFWNZGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fluorene skeleton—a bicyclic system comprising two benzene rings fused to a central five-membered ring. The hydroxyl group occupies the 9-position, while the carboxylic acid group is at the 1-position (Figure 1) . This arrangement distinguishes it from isomers such as 9-hydroxy-9H-fluorene-9-carboxylic acid (CAS 467-69-6), where both functional groups are at the 9-position .
Table 1: Key Identifiers of 9-Hydroxy-9H-fluorene-1-carboxylic Acid
Spectroscopic and Computational Data
The InChI string (InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17)) confirms the connectivity of atoms, while computed descriptors predict a polar surface area of 57.2 Ų and a LogP value of 2.8, suggesting moderate hydrophobicity . X-ray crystallography data remain unavailable, necessitating further experimental validation.
Synthesis and Industrial Production
Challenges in Hydroxylation
Introducing the hydroxyl group at the 9-position remains nontrivial. Electrophilic aromatic substitution is hindered by the electron-withdrawing carboxylic acid group at the 1-position. Potential solutions include:
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Protective Group Strategies: Temporarily masking the carboxylic acid as an ester to facilitate hydroxylation.
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Transition Metal Catalysis: Using palladium or copper catalysts to mediate C–H activation .
Table 2: Hypothetical Synthesis Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–80°C |
| Solvent | Dialkyl carbonate |
| Catalyst | Potassium tert-butoxide |
| Reaction Time | 2–8 hours |
Physicochemical Properties
Thermal Stability
Experimental data on melting and boiling points are scarce. Analogous compounds like 9-oxo-9H-fluorene-1-carboxylic acid (CAS 1573-92-8) melt at 196–198°C , but the hydroxyl group’s presence likely lowers this range due to hydrogen bonding. Computed density values approximate 1.4 g/cm³, consistent with aromatic systems .
Solubility and Reactivity
The compound is expected to exhibit limited water solubility (<1 mg/mL) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The carboxylic acid group confers acidity (predicted pKa ≈ 4.5), enabling salt formation with pharmaceutical excipients .
Pharmaceutical and Industrial Applications
Materials Science Relevance
Conjugated fluorenes serve as blue-light emitters in organic LEDs (OLEDs). The electron-withdrawing carboxylic acid group in 9-hydroxy-9H-fluorene-1-carboxylic acid may tune emission spectra, though this remains untested .
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